

troubleshooting crystallization problems in penethamate hydriodide synthesis

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Compound of Interest

Compound Name: Penethamate hydriodide

Cat. No.: B3057221

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Penethamate Hydriodide Synthesis: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for crystallization challenges encountered during the synthesis of **penethamate hydriodide**.

Frequently Asked Questions (FAQs)

Q1: What is **Penethamate Hydriodide**?

A1: **Penethamate hydriodide** is the hydriodide salt of penethamate, which is a diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G).[1][2][3] It is used in veterinary medicine as a parenteral antibiotic.[4] Its structure allows it to be formulated as a lipophilic salt, enhancing its ability to diffuse through cell membranes to the site of infection where it hydrolyzes to the active benzylpenicillin.[5]

Q2: Why is the crystallization step critical in **Penethamate Hydriodide** synthesis?

A2: Crystallization is a crucial final step for purifying **penethamate hydriodide** after synthesis.[6] This process is essential for ensuring the Active Pharmaceutical Ingredient (API) meets stringent purity profiles and possesses consistent physical properties such as particle size and

crystal form.[7][8] Proper crystallization removes impurities remaining from the synthesis, which is vital for the drug's stability, bioavailability, and overall efficacy.[9]

Q3: What are the key parameters that influence the crystallization of **Penethamate Hydriodide**?

A3: Key parameters include solvent choice, pH, temperature, cooling rate, agitation, and the level of supersaturation.[8] **Penethamate hydriodide**'s stability is highly pH-dependent, with maximum stability in aqueous solutions occurring around pH 4.5.[10][11] The choice of solvent is also critical, as it dictates solubility and can influence crystal habit and yield.[12][13]

Q4: How does pH affect the stability of **Penethamate Hydriodide** during crystallization?

A4: **Penethamate hydriodide** is an ester prodrug that is susceptible to hydrolysis, especially in aqueous solutions.[1] The rate of degradation follows a V-shaped pH-rate profile, with the minimum rate of hydrolysis (i.e., greatest stability) observed at approximately pH 4.5.[2][11] At physiological pH (around 7.2-7.4), the compound hydrolyzes rapidly.[1][3] Therefore, controlling the pH of the crystallization medium is critical to prevent degradation and ensure a high yield of the desired product.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data relevant to the crystallization of **penethamate hydriodide**.

Table 1: Solubility and Stability of **Penethamate Hydriodide** in Various Media

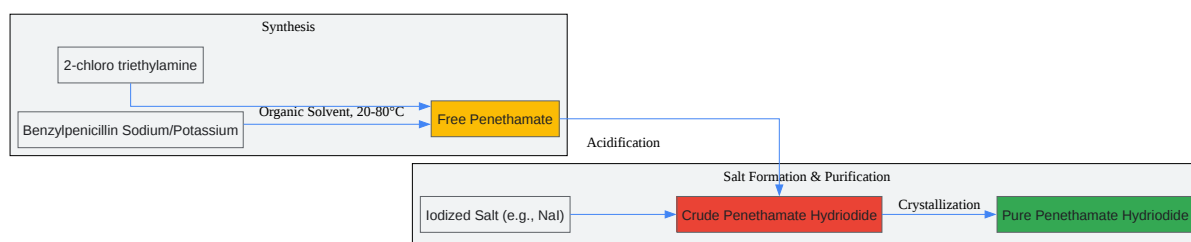
Medium	Parameter	Value	Reference
Aqueous Buffer (pH 4.5, 30°C)	Half-life ($t_{1/2}$)	44 hours	[11]
Aqueous Buffer (pH 2.0-9.3)	Degradation Profile	V-shaped, minimum at pH ~4.5	[2][10]
Propylene Glycol:Citrate Buffer (60:40, v/v, pH 4.5)	Half-life ($t_{1/2}$)	4.3 days	[10]
Sunflower Oil (SO)	Solubility Ranking	Highest among tested oils	[13]
Ethyl Oleate (EO)	Solubility Ranking	High	[13]
Medium Chain Triglyceride (MIG)	Solubility Ranking	Medium	[13]
Light Liquid Paraffin (LP)	Solubility Ranking	Lowest among tested oils	[13]

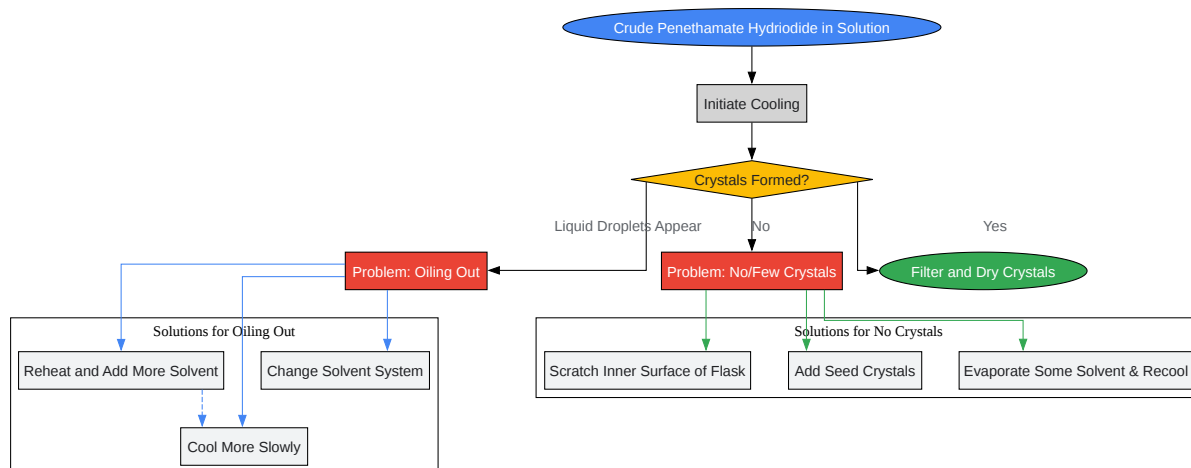
Table 2: Stability in Oily Suspensions after 3.5 Months at 30°C

Oily Vehicle	Stability (% Drug Remaining)	Reference
Light Liquid Paraffin (LP)	96.2%	[13]
Medium Chain Triglyceride (MIG)	95.4%	[13]
Ethyl Oleate (EO)	94.1%	[13]
Sunflower Oil (SO)	86%	[13]

Synthesis and Troubleshooting Visualizations

Diagrams created using Graphviz illustrate key pathways and workflows.





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